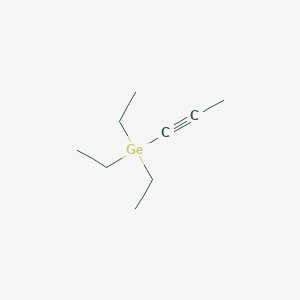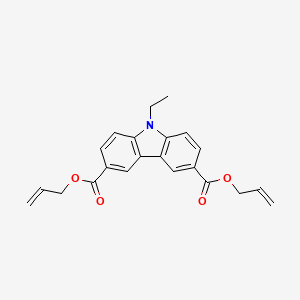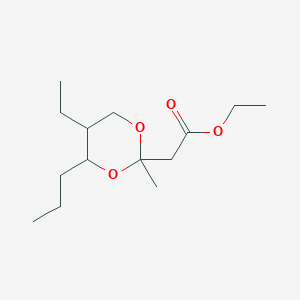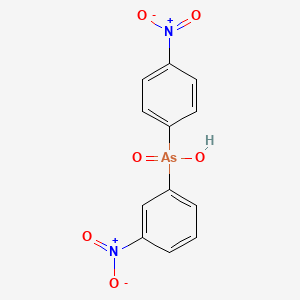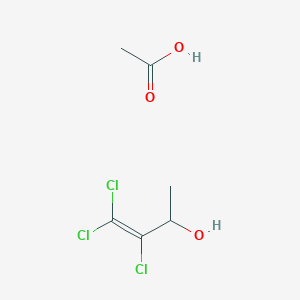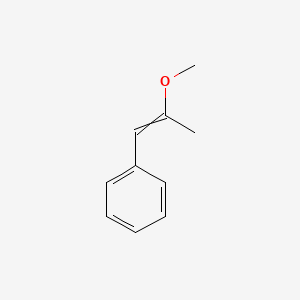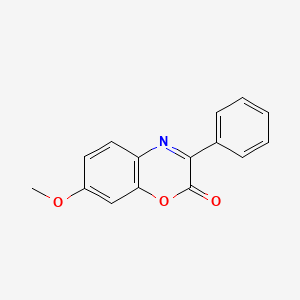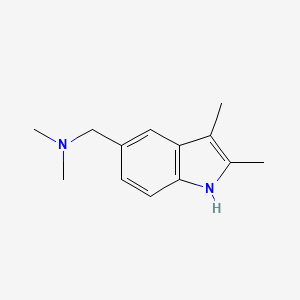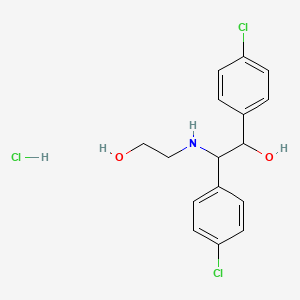
Dimethyl-lambda~2~-germane--trimethylgermyl (3/2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl-lambda~2~-germane–trimethylgermyl (3/2) is a compound with the molecular formula C8H24Ge3.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl-lambda~2~-germane–trimethylgermyl (3/2) typically involves the reaction of dimethylgermane with trimethylgermyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of Dimethyl-lambda~2~-germane–trimethylgermyl (3/2) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl-lambda~2~-germane–trimethylgermyl (3/2) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: It can be reduced to form lower oxidation state germanium compounds.
Substitution: The compound can undergo substitution reactions where one or more of its methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include germanium oxides, reduced germanium compounds, and substituted germanium compounds, depending on the type of reaction and reagents used .
Wissenschaftliche Forschungsanwendungen
Dimethyl-lambda~2~-germane–trimethylgermyl (3/2) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other germanium compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in medical applications, including as a component in drug delivery systems.
Industry: It is used in the semiconductor industry for the production of germanium-based electronic components.
Wirkmechanismus
The mechanism by which Dimethyl-lambda~2~-germane–trimethylgermyl (3/2) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, leading to changes in their activity and function. The pathways involved in these interactions are still under investigation, but they are believed to involve the modulation of signal transduction pathways and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Dimethyl-lambda~2~-germane–trimethylgermyl (3/2) include:
Dimethyl-lambda~2~-germane–triethylgermyl (1/2): A similar germanium compound with ethyl groups instead of methyl groups.
Trimethylgermane: A simpler germanium compound with three methyl groups attached to germanium.
Tetramethylgermane: A germanium compound with four methyl groups attached to germanium.
Uniqueness
Dimethyl-lambda~2~-germane–trimethylgermyl (3/2) is unique due to its specific combination of methyl and trimethylgermyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
13189-68-9 |
|---|---|
Molekularformel |
C12H36Ge5 |
Molekulargewicht |
543.6 g/mol |
InChI |
InChI=1S/2C3H9Ge.3C2H6Ge/c2*1-4(2)3;3*1-3-2/h2*1-3H3;3*1-2H3 |
InChI-Schlüssel |
JCQYSGXVAWHCPI-UHFFFAOYSA-N |
Kanonische SMILES |
C[Ge]C.C[Ge]C.C[Ge]C.C[Ge](C)C.C[Ge](C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



